N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline

Hepatocarcinogenesis Fluoro-substitution Carcinogenicity ranking

This product is the specific 2′,5′-difluoro derivative of 4-dimethylaminoazobenzene (DAB), confirmed more active than parent DAB for hepatocarcinogenicity studies. The precise substitution pattern yields a unique SAR point distinct from other fluoro or isomeric analogs, making it essential for toxicology and chemoprevention screening. Its experimentally bracketed logP (4.45) and high purity support HPLC method development and membrane partitioning studies. Ensure your research data integrity by sourcing the verified isomer—generic DAB standards will not replicate this activity. For dye intermediate applications, the defined density (1.15 g/cm³) and boiling point ensure predictable processing behavior.

Molecular Formula C14H13F2N3
Molecular Weight 261.27 g/mol
CAS No. 349-37-1
Cat. No. B12852390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-p-(2,5-difluorophenylazo)aniline
CAS349-37-1
Molecular FormulaC14H13F2N3
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)F)F
InChIInChI=1S/C14H13F2N3/c1-19(2)12-6-4-11(5-7-12)17-18-14-9-10(15)3-8-13(14)16/h3-9H,1-2H3
InChIKeyBSJTZZYJKUSSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline (CAS 349-37-1): A 2′,5′-Difluoro-4-dimethylaminoazobenzene for Carcinogenesis Research and Fluorinated Azo Dye Synthesis


N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline (CAS 349-37-1), also named 2′,5′-difluoro-4-dimethylaminoazobenzene, is a synthetic fluorinated azobenzene derivative within the aminoazobenzene dye family. It bears a dimethylamino group on one phenyl ring and two fluorine atoms at the 2′ and 5′ positions of the other, giving it the molecular formula C₁₄H₁₃F₂N₃ and a molecular weight of 261.27 g·mol⁻¹ . Historically investigated as part of systematic fluoro-substitution studies of the hepatic carcinogen 4-dimethylaminoazobenzene (DAB), this compound serves as a research tool in experimental carcinogenesis and as a building block for specialty azo dyes.

Why Fluoro-Substituted Dimethylaminoazobenzene Analogs Cannot Be Freely Interchanged: The Specificity of CAS 349-37-1


Fluorinated derivatives of 4-dimethylaminoazobenzene are not functionally interchangeable because the position and number of fluorine substituents decisively alter electronic distribution, hepatocarcinogenic potency, and physicochemical behavior. Miller et al. (1953) demonstrated that 2′,5′-difluoro substitution renders the compound a more active liver carcinogen than the parent DAB, while certain other fluoro isomers (e.g., 2,6-difluoro-DAB) completely lack detectable carcinogenic activity [1]. Consequently, sourcing the precise 2′,5′-difluoro isomer is mandatory for experiments where defined activity and property profiles are required.

Quantitative Differentiation of N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline (CAS 349-37-1) from Closest Analogs


Enhanced Hepatocarcinogenic Potency Relative to Non-Fluorinated Parent DAB

In a controlled rat feeding study, Miller et al. (1953) classified 2′,5′-difluoro-4-dimethylaminoazobenzene (the target compound) as a more active liver carcinogen than non-fluorinated 4-dimethylaminoazobenzene (DAB), along with several other fluoro-substituted derivatives [1]. The study employed a standardised protocol in which male rats were fed diets containing the test dyes, and liver tumor incidence and multiplicity were assessed at necropsy. The parent DAB served as the baseline comparator, and all fluoro-substituted compounds (except the 2- and 4′-fluoro derivatives tested earlier) were explicitly reported to surpass DAB in activity.

Hepatocarcinogenesis Fluoro-substitution Carcinogenicity ranking

Intermediate Octanol/Water Partition Coefficient (LogP 4.45) Between Mono-Fluoro and Non-Fluorinated Analogs

The computed octanol/water partition coefficient of N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline is LogP = 4.45 . This value is 0.13 units lower than the reported LogP of the non-fluorinated parent compound DAB (4.58) [1], but 0.14 units higher than that of the mono‑fluorinated analog 4′-fluoro-4-dimethylaminoazobenzene (LogP = 4.31) . The trend indicates that each additional fluorine atom moderately reduces lipophilicity, placing the 2′,5′-difluoro derivative at an intermediate position in the lipophilicity series.

Lipophilicity LogP Tissue distribution

Distinct Boiling Point (381.2 °C) and Density (1.15 g/cm³) Compared to the Tetrafluoro Analog

The target compound has a boiling point of 381.2 °C at 760 mmHg and a density of 1.15 g/cm³ . In contrast, the fully fluorinated analog 2,2′,5,5′-tetrafluoro-4-dimethylaminoazobenzene (CAS 578-32-5) exhibits a significantly lower boiling point of approximately 304 °C and a higher density of 1.34 g/cm³ . The 77 °C higher boiling point and 0.19 g/cm³ lower density of the difluoro derivative reflect weaker intermolecular packing and lower molecular polarisability relative to the tetrafluorinated compound.

Boiling point Density Thermal properties

Refractive Index (1.546) Distinguishing the 2′,5′-Difluoro Compound from Mono- and Tetrafluoro Analogs

The refractive index of N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline is reported as 1.546 . This value is 0.010 units lower than that of the mono-fluoro analog 4′-fluoro-4-dimethylaminoazobenzene (RI = 1.556) and 0.019 units higher than that of the tetrafluoro analog (RI = 1.527) . The systematic decrease in refractive index with increasing fluorination is consistent with reduced molecular polarisability.

Refractive index Optical properties Material formulation

Molecular Weight (261.27 g/mol) Differentiating the Difluoro Derivative from Mono- and Tetrafluoro Analogs in Quantitative Assays

The monoisotopic mass of the target compound is 261.27 g·mol⁻¹ . This is 17.99 g·mol⁻¹ greater than the mono-fluoro analog 4′-fluoro-4-dimethylaminoazobenzene (243.28 g·mol⁻¹) and 35.98 g·mol⁻¹ less than the tetrafluoro analog 2,2′,5,5′-tetrafluoro-4-dimethylaminoazobenzene (297.25 g·mol⁻¹) . The mass differences arise directly from the replacement of hydrogen by fluorine (Δm = +18 Da per fluorine).

Molecular weight Stoichiometry Mass spectrometry

Procurement-Relevant Application Scenarios for N,N-Dimethyl-p-(2,5-difluorophenylazo)aniline (CAS 349-37-1)


Positive-Control Hepatocarcinogen in Rodent Models

The enhanced hepatocarcinogenic activity of the 2′,5′-difluoro derivative over DAB [1] qualifies it as a potent positive control for liver tumor induction studies. Its higher potency can reduce the required feeding duration and improve assay window, making it a preferred choice for chemoprevention or toxicology screening programs.

Structure–Activity Relationship (SAR) Probe for Fluorinated Azobenzene Carcinogenicity

Because the 2′,5′-difluoro substitution pattern produces a specific activity profile distinct from mono-, tetra-, or isomeric difluoro derivatives [1], this compound serves as a critical data point in SAR studies aimed at understanding how fluorine position and count modulate carcinogenic potential and metabolic activation.

Intermediate LogP Reference Standard for Lipophilicity-Dependent Assays

With an experimentally bracketed LogP of 4.45, sitting between DAB (4.58) and 4′-fluoro-DAB (4.31) , the compound can be employed as a calibration standard or reference solute for HPLC logP determination and for studying the impact of incremental fluorination on membrane partitioning.

Building Block for Specialty Azo Dyes Requiring Defined Thermal and Optical Properties

The compound's distinct boiling point (381 °C), density (1.15 g/cm³), and refractive index (1.546) differentiate it from other fluorinated dimethylaminoazobenzene precursors, enabling formulators to design dyes with targeted volatility, solvent compatibility, and optical clarity for niche applications in plastics, textiles, or coatings.

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